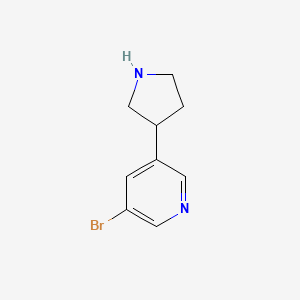

3-Bromo-5-(pyrrolidin-3-yl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-pyrrolidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-9-3-8(5-12-6-9)7-1-2-11-4-7/h3,5-7,11H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFPSSBFQIHSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298503 | |

| Record name | 3-Bromo-5-(3-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256810-66-8 | |

| Record name | 3-Bromo-5-(3-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256810-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(3-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Bromo-5-(pyrrolidin-3-yl)pyridine chemical structure and properties

An In-depth Technical Guide to 3-Bromo-5-(pyrrolidin-3-yl)pyridine

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 3-Bromo-5-(pyrrolidin-3-yl)pyridine emerges as a compound of significant interest, embodying the fusion of two highly valued heterocyclic systems: pyridine and pyrrolidine. The pyridine ring serves as a polar, often bioisosteric replacement for a phenyl group, capable of improving solubility and engaging in hydrogen bonding. The pyrrolidine scaffold, a saturated five-membered nitrogen heterocycle, provides a three-dimensional architecture that allows for a more comprehensive exploration of pharmacophore space compared to its flat aromatic counterparts.[1]

This guide provides a detailed technical overview of 3-Bromo-5-(pyrrolidin-3-yl)pyridine for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, propose a logical synthetic pathway, discuss its vast potential in medicinal chemistry, and outline essential safety protocols. The bromine atom on the pyridine ring acts as a versatile synthetic handle, enabling a multitude of cross-coupling reactions for the generation of diverse compound libraries, positioning this molecule as a valuable building block for novel therapeutic agents.

Chemical Identity and Core Properties

3-Bromo-5-(pyrrolidin-3-yl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a bromine atom at the 3-position and a pyrrolidine ring, attached via its C3 carbon, at the 5-position.

Chemical Structure

Caption: Chemical Structure of 3-Bromo-5-(pyrrolidin-3-yl)pyridine

Physicochemical Properties

The key identifiers and properties of this compound are summarized below. This data is aggregated from chemical supplier databases and computational predictions.

| Property | Value | Source(s) |

| IUPAC Name | 3-Bromo-5-(pyrrolidin-3-yl)pyridine | N/A |

| CAS Number | 1256810-66-8 | |

| Molecular Formula | C₉H₁₁BrN₂ | |

| Molecular Weight | 227.10 g/mol | [2] |

| Canonical SMILES | C1C(CN1)C2=CC(=CN=C2)Br | |

| Physical Form | Solid (Typical) | |

| Purity | Typically >95% | |

| Storage | Sealed in a dry environment at room temperature | [2] |

Proposed Synthesis and Reactivity

While specific, peer-reviewed synthetic procedures for 3-Bromo-5-(pyrrolidin-3-yl)pyridine are not extensively documented, a logical and efficient pathway can be designed based on established organometallic cross-coupling reactions. The following proposed synthesis utilizes a Suzuki coupling, a robust and widely used method for forming carbon-carbon bonds.

Causality of Experimental Design: The choice of a Suzuki coupling is deliberate. It offers high functional group tolerance, generally good yields, and commercially available starting materials. The use of a Boc-protecting group on the pyrrolidine nitrogen is critical to prevent side reactions, such as N-arylation, during the coupling step. The final deprotection with a strong acid like TFA is a standard and clean method for removing the Boc group.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, non-validated procedure based on standard chemical transformations.

Step 1: Synthesis of tert-butyl 3-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 3,5-dibromopyridine (1.0 eq) and anhydrous THF. Cool the solution to -78°C.

-

Grignard/Lithiation: Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes to facilitate lithium-halogen exchange.

-

Intermediate Formation: In a separate flask, prepare the zincate of Boc-protected 3-pyrrolidinone by reacting it with a suitable base and zinc chloride.

-

Coupling: Add the prepared zincate solution to the reaction mixture, followed by a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq). Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected intermediate.

Step 2: Deprotection to yield 3-Bromo-5-(pyrrolidin-3-yl)pyridine

-

Reaction Setup: Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).

-

Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup and Purification: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by crystallization or column chromatography to yield the final product.

Applications in Drug Discovery

The true value of 3-Bromo-5-(pyrrolidin-3-yl)pyridine lies in its role as a versatile scaffold for chemical library synthesis. The distinct electronic and steric properties of its constituent rings, combined with the synthetically accessible bromine handle, make it an ideal starting point for exploring structure-activity relationships (SAR).

-

Scaffold Hopping and Bioisosterism: The pyridine core is a well-established bioisostere for phenyl rings, often introduced to modulate properties like metabolic stability, solubility, and receptor interactions.

-

3D Pharmacophore Exploration: The non-planar, sp³-rich pyrrolidine ring introduces stereochemistry and allows substituents to project into three-dimensional space, which is critical for potent and selective interactions with biological targets like enzymes and receptors.[1][3]

-

Vector for Chemical Diversification: The C-Br bond is a prime site for modification. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the rapid introduction of diverse chemical moieties.

Workflow for Library Diversification

Caption: Diversification of the core scaffold via cross-coupling.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-5-(pyrrolidin-3-yl)pyridine is not universally available, the hazard profile can be inferred from related bromopyridine and pyrrolidine compounds. Prudent laboratory practice dictates handling this compound with care.

| Hazard Information | Details | Source(s) |

| GHS Pictograms | (Toxic), (Harmful/Irritant) | [4] |

| Signal Word | Danger | [4] |

| Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [4][5] |

| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [4][6] |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-5-(pyrrolidin-3-yl)pyridine stands as a strategically designed chemical building block with considerable potential for drug discovery and development. Its hybrid structure combines the favorable properties of both pyridine and pyrrolidine rings, while the reactive bromine handle provides a gateway for extensive chemical diversification. By serving as a versatile scaffold, this compound enables researchers to systematically generate and test novel molecules, accelerating the search for new therapeutic agents targeting a wide range of diseases. Its synthesis, while requiring multi-step procedures, relies on robust and well-understood chemical reactions, making it an accessible and valuable tool for the medicinal chemistry community.

References

-

3-Bromo-5-(pyrrolidin-3-yl)pyridine. (n.d.). Crysdot LLC. Retrieved February 22, 2026, from [Link]

-

Pyrrolidins. (n.d.). Triz Pharma-Tech Co,Ltd. Retrieved February 22, 2026, from [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4899. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). IntechOpen. Retrieved February 22, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). Molecules, 26(23), 7249. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 944718-19-8|3-Bromo-5-(pyrrolidin-1-yl)pyridine|BLD Pharm [bldpharm.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-5-(pyrrolidin-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1256810-66-8

Senior Application Scientist's Foreword:

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 3-Bromo-5-(pyrrolidin-3-yl)pyridine represents a compelling fusion of two such pharmacologically significant moieties: the pyridine ring and the pyrrolidine nucleus. This technical guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of this and related compounds. We will delve into the synthetic rationale, analytical characterization, and potential therapeutic applications, moving beyond a simple recitation of facts to explore the underlying chemical principles and their implications for drug discovery. The information presented herein is a synthesis of established chemical knowledge and data from analogous structures, designed to empower your research endeavors.

Physicochemical Properties and Structural Features

| Property | Value | Source/Rationale |

| CAS Number | 1256810-66-8 | Crysdot LLC |

| Molecular Formula | C₉H₁₁BrN₂ | Calculated from structure |

| Molecular Weight | 227.10 g/mol | Calculated from structure |

| Appearance | Expected to be a solid at room temperature | Based on similar compounds[1] |

| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, and chlorinated solvents. | Inferred from the structure and properties of related compounds. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice for halogenated aromatic compounds.[2] |

The structure of 3-Bromo-5-(pyrrolidin-3-yl)pyridine combines the electron-withdrawing nature of the bromine atom and the pyridine nitrogen with the non-planar, sp³-rich character of the pyrrolidine ring.[3][4] This three-dimensional feature is increasingly sought after in drug discovery to enhance target engagement and improve physicochemical properties. The basic nitrogen in the pyrrolidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing its pharmacokinetic profile.

Proposed Synthesis Protocol

Overall Synthetic Strategy:

The most direct approach involves the coupling of a protected 3-aminopyrrolidine derivative with 3,5-dibromopyridine. The use of a protecting group on the pyrrolidine nitrogen is crucial to prevent side reactions and to control the regioselectivity of the coupling. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose due to its stability under many reaction conditions and its straightforward removal under acidic conditions.

Experimental Workflow Diagram:

Caption: Proposed synthetic workflow for 3-Bromo-5-(pyrrolidin-3-yl)pyridine.

Step-by-Step Methodology:

Step 1: Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate

-

Reactant Preparation: Dissolve 3-aminopyrrolidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected pyrrolidine.

Step 2: Buchwald-Hartwig Amination

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 3,5-dibromopyridine (1.0 eq), tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a phosphine ligand such as (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq).

-

Reaction: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene via syringe. Heat the reaction mixture to 80-100 °C and stir for 16-24 hours.

-

Monitoring: Monitor the reaction for the disappearance of starting materials by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite®. Concentrate the filtrate and purify the residue by flash column chromatography to isolate the coupled product.

Step 3: Boc Deprotection

-

Reaction Setup: Dissolve the product from Step 2 in DCM.

-

Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, and stir at room temperature for 1-4 hours.

-

Monitoring: Monitor the deprotection by TLC or LC-MS.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as a salt. Alternatively, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the free base with an organic solvent. Dry the organic layer and concentrate to obtain the final product, 3-Bromo-5-(pyrrolidin-3-yl)pyridine.

Analytical Characterization

While specific spectral data for 3-Bromo-5-(pyrrolidin-3-yl)pyridine is not published, we can predict the expected analytical signatures based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Aromatic Region (δ 7.5-8.5 ppm): Expect three distinct signals for the pyridine ring protons. The proton between the two nitrogen-bearing substituents will likely be the most downfield. The protons adjacent to the bromine will also be downfield due to the halogen's electron-withdrawing effect.

-

Pyrrolidine Ring (δ 1.5-4.0 ppm): The protons on the pyrrolidine ring will appear as a series of multiplets. The proton on the carbon attached to the pyridine ring (C3 of pyrrolidine) will likely be a multiplet around δ 3.5-4.0 ppm. The other pyrrolidine protons will be more upfield.

-

N-H Proton: A broad singlet for the pyrrolidine N-H proton, the chemical shift of which will be dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Aromatic Region (δ 120-150 ppm): Expect five signals for the pyridine ring carbons. The carbon bearing the bromine atom will be significantly shielded compared to the other aromatic carbons.

-

Pyrrolidine Ring (δ 25-60 ppm): Expect four signals for the pyrrolidine carbons.

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the [M+H]⁺ ion would be approximately 228.0182. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Expect fragmentation of the pyrrolidine ring and potential loss of HBr.

Applications in Drug Discovery

The 3-Bromo-5-(pyrrolidin-3-yl)pyridine scaffold is a promising starting point for the development of novel therapeutics due to the established pharmacological importance of its constituent rings.

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: The pyrrolidine moiety is a key component of many CNS-active drugs.[3][4][5][6] Its three-dimensional structure can facilitate interactions with the complex binding sites of receptors and enzymes in the brain. The pyridine ring can be further functionalized to modulate properties like blood-brain barrier penetration.

-

Oncology: Pyridine derivatives are prevalent in a wide range of anticancer agents, including kinase inhibitors.[7][8] The bromine atom on the scaffold provides a convenient handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.

-

Infectious Diseases: The pyrrolidine ring is found in several antibacterial and antiviral compounds.[5]

Logical Relationship Diagram:

Caption: Rationale for the utility of the scaffold in drug discovery.

Safety and Handling

Specific safety data for 3-Bromo-5-(pyrrolidin-3-yl)pyridine is not available. However, based on the safety profiles of related compounds such as 3-bromopyridine, appropriate precautions should be taken.

-

Hazard Statements (Inferred):

-

Precautionary Measures:

Always consult the Safety Data Sheet (SDS) for the specific compound before handling.

Conclusion

3-Bromo-5-(pyrrolidin-3-yl)pyridine is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly documented, can be reliably achieved through established cross-coupling methodologies. The combination of the pyridine and pyrrolidine scaffolds offers a rich three-dimensional structure with significant potential for interaction with a variety of biological targets. The presence of a bromine atom provides a versatile point for further chemical elaboration, making this compound an excellent starting point for the generation of diverse chemical libraries. As with any novel chemical entity, careful handling and thorough characterization are paramount to its successful application in research.

References

-

¹H NMR spectrum for compound 3 in pyridine-d₅. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

-

Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

-

3-Bromo-5-(pyrrolidin-3-yl)pyridine. (n.d.). Crysdot LLC. Retrieved February 22, 2026, from [Link]

-

Pyrrolidine synthesis via ring contraction of pyridines. (2025, March 13). Nature Communications. Retrieved February 22, 2026, from [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013, July 10). Journal of Pharmaceutical Negative Results. Retrieved February 22, 2026, from [Link]

-

Reactions affording novel pyrrolidines catalysed by palladium. (n.d.). Lancaster University. Retrieved February 22, 2026, from [Link]

-

3-bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine. (n.d.). PubChemLite. Retrieved February 22, 2026, from [Link]

- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.). Google Patents.

-

3-bromo-5-(pyrrolidin-2-yl)pyridine. (n.d.). PubChemLite. Retrieved February 22, 2026, from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). Frontiers in Chemistry. Retrieved February 22, 2026, from [Link]

-

SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. (2007, September 20). Semantic Scholar. Retrieved February 22, 2026, from [Link]

-

Reaction conditions used for coupling reactions. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Pyridones in drug discovery: Recent advances. (2021, April 15). PubMed. Retrieved February 22, 2026, from [Link]

-

3-Bromo-5-((S)-1-methyl-pyrrolidin-2-ylmethoxy)-pyridine. (n.d.). BindingDB. Retrieved February 22, 2026, from [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS Unipa. Retrieved February 22, 2026, from [Link]

Sources

- 1. (R)-3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride | 2829279-84-5 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unipa.it [iris.unipa.it]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. acrospharma.co.kr [acrospharma.co.kr]

Technical Guide: Solubility Profiling of 3-Bromo-5-(pyrrolidin-3-yl)pyridine

This guide provides an in-depth technical analysis of the solubility profile for 3-Bromo-5-(pyrrolidin-3-yl)pyridine . As a specific regioisomer of the nornicotine scaffold with a halogen substituent, its solubility is governed by the interplay between the lipophilic bromopyridine core and the hydrophilic, basic pyrrolidine moiety.

Part 1: Physicochemical Architecture & Solubility Prediction

Molecular Analysis

To accurately predict and manipulate the solubility of this compound, one must understand its "Push-Pull" physicochemical nature. It is not a simple lipophilic organic molecule; it is an amphiphilic, ionizable heterocycle .

-

Core Scaffold: Pyridine ring (moderately polar, basic pKa ~3-4).

-

Substituent 1 (Lipophilic): Bromine atom at C3.[1] This increases the partition coefficient (LogP) by approximately +0.8 to +1.0 units compared to the non-brominated analog, enhancing solubility in chlorinated and non-polar solvents.

-

Substituent 2 (Hydrophilic/Basic): Pyrrolidine ring at C5. This contains a secondary amine (pKa ~9-10), making the molecule highly pH-sensitive.

The "Chameleon Effect" (pH Dependence)

The solubility of this compound is binary, depending entirely on its protonation state.

| State | Species | Dominant Interaction | Solubility Profile |

| Free Base | Neutral / Uncharged | Van der Waals & H-Bond Accepting | Organic Soluble: High affinity for DCM, EtOAc, DMSO.Water: Low to Moderate (sparingly soluble). |

| Salt Form | Cationic (Mono- or Di-protonated) | Ion-Dipole | Water Soluble: High affinity for aqueous buffers, MeOH.Organic: Insoluble in Hexanes, Ether, DCM. |

Part 2: Solubility in Organic Solvents (Free Base)

The following data categorizes the solubility of the free base form (the standard intermediate state).

High Solubility Solvents (Preferred for Stock Solutions)

These solvents are recommended for preparing high-concentration stock solutions (>50 mg/mL).

-

Dichloromethane (DCM): The "Gold Standard" for this molecule. The brominated pyridine core interacts favorably with DCM, while the amine remains solvated.

-

Methanol (MeOH) / Ethanol (EtOH): Excellent solubility due to the ability of the alcohol to H-bond with the pyridine nitrogen and pyrrolidine amine.

-

Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF): Universal solvents for this class. Expect solubility >100 mg/mL. Note: Difficult to remove; avoid for final purification.

Moderate Solubility Solvents (Extraction & Crystallization)

-

Ethyl Acetate (EtOAc): Good solubility, but less than DCM. Often used as the organic phase in extractions.

-

Tetrahydrofuran (THF): Soluble, but beware of peroxides if the secondary amine is sensitive to oxidation.

-

Acetonitrile (MeCN): Soluble.[2] Useful for HPLC preparation.

Low Solubility / Anti-Solvents (Precipitation)

-

Hexanes / Heptane: The polarity of the pyrrolidine ring makes this molecule poorly soluble in strictly non-polar alkanes. Use these to precipitate the compound from DCM or EtOAc.

-

Diethyl Ether / MTBE: Moderate to low solubility. Often used to triturate (wash) the solid to remove non-polar impurities.

Part 3: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to determine the exact solubility limit in a specific solvent for your batch.

-

Preparation: Weigh 10 mg of 3-Bromo-5-(pyrrolidin-3-yl)pyridine into a 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 50 µL increments at Room Temperature (25°C).

-

Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, add more solid. If it remains, proceed.

-

Agitation: Shake the saturated suspension for 24 hours (thermostated).

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: The "pH-Swing" Extraction (Purification)

This is the most reliable method to purify the compound based on its solubility switch.

Figure 1: The pH-Swing Extraction workflow utilizes the solubility switch of the pyrrolidine amine to isolate the target from non-basic impurities.

Part 4: Critical Handling & Stability Notes

The "Carbamate" Trap

Secondary amines like pyrrolidine avidly absorb atmospheric CO₂ to form carbamates (solid precipitates) in solution.

-

Risk: A clear solution in DCM may turn cloudy over 24 hours.

-

Prevention: Always store solutions under Argon/Nitrogen. Do not leave open vials of the free base in solution.

Salt Formation for Storage

If you need to store the compound for long periods, convert it to the Dihydrochloride (2HCl) or Oxalate salt.

-

Solubility Change: The salt will be insoluble in DCM/EtOAc but highly soluble in Water/MeOH.

-

Protocol: Dissolve free base in Et2O, add 4M HCl in Dioxane dropwise. Filter the white precipitate.

Summary Table: Solvent Compatibility

| Solvent Class | Representative Solvent | Solubility (Free Base) | Application |

| Chlorinated | Dichloromethane (DCM) | High | Extraction, Chromatography |

| Polar Protic | Methanol | High | Dissolving Salts, HPLC |

| Polar Aprotic | DMSO | High | Biological Assays, Stock |

| Ethers | THF | Moderate | Reactions |

| Hydrocarbons | Hexanes | Insoluble | Precipitation (Anti-solvent) |

| Aqueous | Water (pH 7) | Low | Not recommended for free base |

| Aqueous Acid | 0.1M HCl | High | Dissolving for analysis |

References

-

PubChem. (2025). Compound Summary: 3-Bromo-5-(pyrrolidin-2-yl)pyridine (Analogous Structure Data). National Library of Medicine. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 3-Bromo-5-(pyrrolidin-3-yl)pyridine: A Focused Analysis of pKa

Executive Summary

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. The acid-base dissociation constant, or pKa, is arguably one of the most critical parameters, as it directly governs a molecule's behavior in physiological environments.[1][2] This guide provides an in-depth technical analysis of 3-Bromo-5-(pyrrolidin-3-yl)pyridine, a heterocyclic scaffold of interest in medicinal chemistry. We will dissect the structural features influencing its ionization behavior, present robust computational and experimental methodologies for pKa determination, and discuss the profound implications of these values on its journey from a lab curiosity to a potential therapeutic agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to master the principles and practices of pKa determination for complex, multi-functional molecules.

The Imperative of pKa in Drug Development

The pKa of a molecule dictates its ionization state at a given pH.[3] Since the human body comprises compartments with diverse pH environments—from the extreme acidity of the stomach (pH 1.5-3.5) to the slightly alkaline conditions of the small intestine (pH 6.0-7.4) and blood (pH 7.4)—a drug's charge state is in constant flux. This ionization state profoundly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][4]

Key properties influenced by pKa include:

-

Solubility: The ionized form of a drug is typically more water-soluble than the neutral form, affecting formulation and dissolution.[2][5]

-

Permeability: Neutral, more lipophilic species are generally better able to cross biological membranes, a critical step for oral absorption and reaching intracellular targets.[2]

-

Target Binding: Ionic interactions, such as salt bridges, are often crucial for a drug's binding to its biological target. The pKa determines if a functional group is in the correct protonation state to engage in these interactions.[4]

-

Pharmacokinetics: Properties like protein binding and susceptibility to efflux transporters are also influenced by a molecule's charge.[4]

Therefore, the precise determination of pKa values early in the discovery pipeline is essential for optimizing a compound's drug-like properties and predicting its in vivo behavior.[5]

Structural Analysis and Ionization Behavior of 3-Bromo-5-(pyrrolidin-3-yl)pyridine

The structure of 3-Bromo-5-(pyrrolidin-3-yl)pyridine presents two distinct basic centers capable of accepting a proton: the sp2-hybridized nitrogen of the pyridine ring and the sp3-hybridized nitrogen of the pyrrolidine ring.

-

Pyridine Nitrogen: The parent pyridine molecule has a pKa of approximately 5.2.[6] However, the pyridine ring in this compound is substituted with two groups: an electron-withdrawing bromine atom and an electron-donating pyrrolidinyl group. The bromine atom at the 3-position exerts a strong negative inductive effect (-I), which significantly reduces the electron density on the pyridine nitrogen, making it less basic. For comparison, the experimental pKa of 3-bromopyridine is 2.84, a substantial decrease from pyridine itself.[7]

-

Pyrrolidine Nitrogen: Pyrrolidine is a saturated aliphatic amine and a much stronger base than pyridine, with the pKa of its conjugate acid being approximately 11.27.[8][9] However, in this molecule, the pyrrolidine nitrogen is part of a substituent on an electron-deficient pyridyl ring. The bromopyridyl group acts as an electron-withdrawing substituent, which will lower the basicity of the pyrrolidine nitrogen compared to the unsubstituted parent.

Hypothesis: Despite the electron-withdrawing effect of the bromopyridyl ring, the inherent high basicity of the aliphatic secondary amine suggests that the pyrrolidine nitrogen will be the more basic center . The pyridine nitrogen, influenced by the adjacent bromine, will be significantly less basic.

We can therefore predict two distinct pKa values:

-

pKa1: Associated with the protonation of the more basic pyrrolidine nitrogen, expected to be in the range of 8.5 - 10.0.

-

pKa2: Associated with the protonation of the less basic pyridine nitrogen, expected to be in the range of 2.5 - 3.5.

In Silico pKa Prediction

Before embarking on experimental work, computational methods provide rapid and valuable estimates of pKa.[10] These tools are indispensable in early-phase drug discovery for screening large libraries of virtual compounds.[5] Several software packages are available, employing algorithms based on empirical data, quantum mechanics, or machine learning.[11]

Leading Platforms:

-

Schrödinger Epik: Utilizes machine learning with graph convolutional neural networks trained on extensive datasets to predict both macroscopic and microscopic pKa values.[12][13]

-

ACD/Labs pKa DB: An empirical tool that relies on a large database of experimentally determined pKa values and uses algorithms to predict values for novel structures.[14]

-

ChemAxon Marvin: Another widely used tool that provides pKa predictions based on calculated partial charges and contributions from structural fragments.[11]

A representative computational prediction for 3-Bromo-5-(pyrrolidin-3-yl)pyridine is summarized below.

| Ionizable Center | Predicted pKa | Rationale for Assignment |

| Pyrrolidine Nitrogen | 9.2 ± 0.5 | Aliphatic amine, significantly more basic despite the electron-withdrawing effect of the substituted pyridine ring. |

| Pyridine Nitrogen | 3.1 ± 0.4 | Aromatic amine with basicity strongly suppressed by the inductive effect of the adjacent bromine atom. |

| Caption: Table 1. Representative predicted pKa values and assignments. |

Experimental pKa Determination: Protocols and Workflows

While predictions are useful, experimental determination is the gold standard. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol: Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[15] It is the preferred method for compounds with sufficient solubility.

Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).[16]

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in water to a final concentration of approximately 1 mM. If solubility is limited, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.[15]

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[16][17]

-

The total sample volume should be sufficient to ensure proper immersion of the pH electrode (e.g., 20 mL).

-

-

Titration Procedure:

-

Purge the sample solution with nitrogen gas for 5-10 minutes to remove dissolved CO2, which can interfere with the titration of bases.[16][17]

-

Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode and the titrant delivery tube.

-

To determine both pKa values, perform a two-stage titration. First, acidify the solution to ~pH 1.5 with standardized 0.1 M HCl.

-

Titrate the acidified solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.02 mL), allowing the pH reading to stabilize after each addition. Record the pH and total volume of titrant added.

-

Continue the titration past the second equivalence point to fully define the titration curve (e.g., to pH 12).

-

-

Data Analysis:

-

Plot pH versus the volume of NaOH added.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peaks in the first derivative plot correspond to the equivalence points.

-

The pKa values are determined from the pH at the half-equivalence points. For the first pKa (pKa2), this is the pH at the midpoint volume between the start of the titration (after acidification) and the first equivalence point. For the second pKa (pKa1), this is the pH at the midpoint volume between the first and second equivalence points.[16]

-

Protocol: UV-Vis Spectrophotometry

This method is ideal for compounds with low solubility or when only small amounts of material are available.[15] It requires the molecule to have a UV-active chromophore whose absorbance spectrum changes upon ionization.[18][19] The pyridine ring in the target molecule serves as a suitable chromophore.

Methodology:

-

Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Sample and Buffer Preparation:

-

Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).[18]

-

Prepare a series of universal buffers covering a wide pH range (e.g., from pH 2 to pH 12 in 0.5 pH unit increments).

-

For each measurement, create a sample by diluting a small aliquot of the stock solution into each buffer to a final concentration of ~50-100 µM. Ensure the final percentage of organic co-solvent is low and constant across all samples (e.g., <1%).[18]

-

-

Spectral Acquisition:

-

For each buffered sample, scan the absorbance across a relevant wavelength range (e.g., 220-400 nm).

-

Identify the wavelengths where the largest changes in absorbance occur as a function of pH. These are the analytical wavelengths.

-

-

Data Analysis:

-

Plot absorbance at the chosen analytical wavelength(s) versus the measured pH of each buffer.

-

The resulting data will form a sigmoidal curve (or two separate sigmoidal transitions for a molecule with two pKa values).[20]

-

Fit the data to the appropriate Henderson-Hasselbalch equation to solve for the pKa. The pKa is the pH at the inflection point of the sigmoidal curve.[21]

-

Conclusion

The ionization behavior of 3-Bromo-5-(pyrrolidin-3-yl)pyridine is defined by two basic centers with widely separated pKa values. The pyrrolidine nitrogen is the stronger base (predicted pKa ~9.2), while the pyridine nitrogen is significantly weaker (predicted pKa ~3.1) due to the strong electron-withdrawing effect of the bromine substituent. This dual-pKa profile will make its overall physicochemical properties highly sensitive to pH changes within the physiological range. An accurate experimental determination of these values, using robust methods like potentiometric titration or UV-Vis spectrophotometry, is a critical step in the rational design and development of this compound as a potential drug candidate. This knowledge allows medicinal chemists to fine-tune structures and formulations to achieve the optimal balance of solubility, permeability, and target engagement required for therapeutic success.

References

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. drughunter.com. [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. chemagination.com. [Link]

-

ResearchGate. The final UV-Vis method for the pKa determination. researchgate.net. [Link]

-

ECETOC. (2019). Measurement of Acidity (pKa). ECETOC Guideline. [Link]

-

Box, K., et al. (2006). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 549-555. [Link]

-

Schrödinger. Epik. schrodinger.com. [Link]

-

LibreTexts Chemistry. UV-VIS Spectroscopy for pKa Determination. chem.libretexts.org. [Link]

-

Molecular Discovery. MoKa - pKa modelling. moldiscovery.com. [Link]

-

Pion Inc. (2023). What is pKa and how is it used in drug development? pion-inc.com. [Link]

-

De Biasi, A., et al. (2014). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 827, 1-14. [Link]

-

Al-Haque, S., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science and Society. [Link]

-

Shelley, J. C., et al. (2023). Epik: pKa and Protonation State Prediction through Machine Learning. ChemRxiv. [Link]

-

ResearchGate. (1975). EFFECT OF THE BROMINE ATOM UPON THE DISSOCIATION CONSTANTS OF BROMOPYRIDINES, BROMOQUINOLINES AND 4‐BROMOISOQUINOLINE... researchgate.net. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. creative-bioarray.com. [Link]

-

Balogh, M., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(10), 2637-2646. [Link]

-

Quora. Which is more basic, pyrrolidine or pyridine? quora.com. [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. acdlabs.com. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara Üniversitesi Eczacılık Fakültesi Dergisi. [Link]

-

SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. typeset.io. [Link]

-

Wikipedia. 4-Pyrrolidinylpyridine. en.wikipedia.org. [Link]

-

Eduncle. (2020). Pyrrolidines and piperidines which is more basic....?? eduncle.com. [Link]

-

Chemistry Stack Exchange. What is the pKaH of pyrrole? chemistry.stackexchange.com. [Link]

-

Reddit. PYRIDINE AND PYRROLIDINE MOLECULE, WHICH PART WILL BE PROTONATED? reddit.com. [Link]

-

Scribd. Effect of Substituents On Basicity of Pyridine. scribd.com. [Link]

-

Pearson. Side-Chain Reactions of Substituted Pyridines. pearson.com. [Link]

-

ACS Publications. Substituent effects on the basicity of pyridine. pubs.acs.org. [Link]

-

ResearchGate. (2010). The reaction of substituted N-phenacyl-pyridinium bromides in the pyridine ring with DABCO and DBU... researchgate.net. [Link]

-

DeCorte, J. A., et al. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. bioRxiv. [Link]

-

DeCorte, J. A., et al. (2024). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. [Link]

-

BindingDB. (+) 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine. bindingdb.org. [Link]

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. drughunter.com [drughunter.com]

- 5. ijirss.com [ijirss.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]

- 10. MoKa - pKa modelling [moldiscovery.com]

- 11. chemaxon.com [chemaxon.com]

- 12. schrodinger.com [schrodinger.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. acdlabs.com [acdlabs.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ishigirl.tripod.com [ishigirl.tripod.com]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemagine.co.uk [chemagine.co.uk]

The Synthetic Challenge: A Researcher's Guide to 3-Bromo-5-(pyrrolidin-3-yl)pyridine

An In-depth Technical Guide for Chemical Synthesis Professionals

Foreword: The Significance of the 3-Bromo-5-(pyrrolidin-3-yl)pyridine Scaffold

In the landscape of modern medicinal chemistry, the 3-Bromo-5-(pyrrolidin-3-yl)pyridine scaffold has emerged as a privileged structural motif. Its presence in a variety of pharmacologically active agents, particularly those targeting the central nervous system, underscores its importance in drug discovery and development. The unique juxtaposition of the electron-withdrawing brominated pyridine ring and the versatile pyrrolidine moiety provides a rich canvas for molecular design, enabling fine-tuning of physicochemical properties and target engagement. This guide offers a comprehensive overview of the synthetic strategies employed to construct this valuable molecule, providing researchers with the foundational knowledge to not only replicate these methods but also to innovate upon them.

Strategic Approaches to Synthesis: A Tale of Two Rings

The synthesis of 3-Bromo-5-(pyrrolidin-3-yl)pyridine can be conceptually dissected into two primary strategic approaches:

-

Constructing the Pyridine Ring onto a Pre-existing Pyrrolidine: This approach involves the formation of the pyridine core from acyclic precursors in the presence of a functionalized pyrrolidine. While less common for this specific target, general methods for pyridine synthesis, such as the Hantzsch synthesis or transition metal-catalyzed cycloadditions, could be adapted.[1][2]

-

Attaching the Pyrrolidine Ring to a Pre-functionalized Pyridine: This is the more prevalent and strategically sound approach. It leverages the well-established chemistry of pyridine functionalization, typically starting with a readily available brominated pyridine derivative. The key challenge then becomes the regioselective installation of the pyrrolidin-3-yl group.

This guide will focus on the latter, more practical approach, exploring the nuances of forming the crucial C-N bond between the two heterocyclic systems.

Visualizing the Synthetic Blueprint

Figure 1: A high-level overview of a plausible synthetic pathway to 3-Bromo-5-(pyrrolidin-3-yl)pyridine, highlighting key starting materials and intermediates.

Methodology I: Reductive Amination Approach

A robust and frequently employed strategy for forging the C-N bond between a primary amine and a ketone is reductive amination. This method offers high yields and operational simplicity.

Mechanistic Rationale

The reaction proceeds via the initial formation of a hemiaminal intermediate from the reaction of the amine (3-bromo-5-aminopyridine) and the ketone (N-Boc-3-pyrrolidinone). This is followed by dehydration to form a transient iminium ion. The iminium ion is then reduced in situ by a suitable hydride reducing agent, such as sodium triacetoxyborohydride, to yield the desired secondary amine. The use of a mild reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the iminium ion over the ketone, preventing premature reduction of the starting material.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-aminopyridine

A common precursor, 3-bromo-5-aminopyridine, can be synthesized from 3,5-dibromopyridine via a nucleophilic aromatic substitution reaction with ammonia or a protected amine equivalent, followed by deprotection. Alternatively, it can be prepared from 5-bromonicotinamide via a Hofmann rearrangement.[3]

Step 2: Synthesis of N-Boc-3-pyrrolidinone

N-Boc-3-pyrrolidinone is a commercially available reagent. However, it can be synthesized from N-Boc-3-hydroxypyrrolidine through oxidation using reagents like Dess-Martin periodinane.[4]

Step 3: Reductive Amination

-

To a solution of 3-bromo-5-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added N-Boc-3-pyrrolidinone (1.1 eq).[4]

-

The mixture is stirred at room temperature for 30 minutes to allow for imine formation.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, tert-butyl 3-((5-bromopyridin-3-yl)amino)pyrrolidine-1-carboxylate, is purified by column chromatography on silica gel.

Step 4: Boc Deprotection

-

The purified tert-butyl 3-((5-bromopyridin-3-yl)amino)pyrrolidine-1-carboxylate is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.

-

The reaction is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether to afford 3-Bromo-5-(pyrrolidin-3-yl)pyridine as its hydrochloride salt.

Methodology II: Palladium-Catalyzed C-N Cross-Coupling

For constructing the bond between an aryl halide and a cyclic amine, palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a powerful and versatile tool.[2][5][6]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl bromide (3,5-dibromopyridine) to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the deprotonated pyrrolidine derivative. Finally, reductive elimination from the Pd(II) complex furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of ligand on the palladium catalyst is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed.

Experimental Protocol

Step 1: Synthesis of a Suitable Pyrrolidine Precursor

For this approach, a pyrrolidine with a free secondary amine is required. Commercially available 3-aminopyrrolidine derivatives with a protecting group on the exocyclic amine would be suitable.

Step 2: Palladium-Catalyzed C-N Cross-Coupling

-

To a reaction vessel are added 3,5-dibromopyridine (1.0 eq), the protected 3-aminopyrrolidine derivative (1.1 eq), a palladium catalyst such as Pd2(dba)3 (2-5 mol%), a suitable phosphine ligand like BINAP or XPhos (4-10 mol%), and a base such as sodium tert-butoxide or cesium carbonate (2.0 eq).[5]

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A dry, degassed solvent such as toluene or dioxane is added.

-

The reaction mixture is heated to 80-110 °C for 12-24 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography to yield the protected 3-Bromo-5-(pyrrolidin-3-yl)pyridine derivative.

Step 3: Deprotection

The protecting group on the exocyclic amine of the pyrrolidine ring is removed under appropriate conditions to yield the final product.

Quantitative Data Summary

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |

| Method I | ||||||

| Reductive Amination | 3-Bromo-5-aminopyridine, N-Boc-3-pyrrolidinone | NaBH(OAc)3, DCE | tert-Butyl 3-((5-bromopyridin-3-yl)amino)pyrrolidine-1-carboxylate | 70-85 | >95 | Adapted from[4] |

| Boc Deprotection | tert-Butyl 3-((5-bromopyridin-3-yl)amino)pyrrolidine-1-carboxylate | HCl/dioxane or TFA/DCM | 3-Bromo-5-(pyrrolidin-3-yl)pyridine | >90 | >98 | General knowledge |

| Method II | ||||||

| C-N Coupling | 3,5-Dibromopyridine, Protected 3-aminopyrrolidine | Pd2(dba)3, BINAP, NaOtBu, Toluene | Protected 3-Bromo-5-(pyrrolidin-3-yl)pyridine | 60-80 | >95 | Adapted from[5][6] |

Note: Yields and purities are estimates based on related literature and may vary depending on specific reaction conditions and purification methods.

Workflow Visualization

Figure 2: Step-by-step workflow for the two primary synthetic methodologies.

Conclusion: A Versatile Scaffold within Reach

The synthesis of 3-Bromo-5-(pyrrolidin-3-yl)pyridine, while not explicitly detailed in a single source, is readily achievable through the strategic combination of well-established synthetic transformations. Both the reductive amination and palladium-catalyzed cross-coupling approaches offer viable and robust pathways to this important medicinal chemistry scaffold. The choice of methodology will ultimately depend on the availability of starting materials, desired scale, and the specific expertise of the research team. This guide provides a solid foundation for the synthesis of this and related compounds, empowering researchers to further explore the chemical space around this privileged core.

References

- Dandu, R. R., et al. (2011).

- Bolliger, J. L., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 14(19), 5176–5179.

- Sweeney, J. B., & Doulcet, J. (2020).

-

Lancaster University. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Retrieved from [Link]

- Liebeskind, L. S., & Srogl, J. (2002). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 124(40), 11848–11849.

- Monge, A., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 11869–11923.

Sources

- 1. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

commercial availability of 3-Bromo-5-(pyrrolidin-3-yl)pyridine

The Commercial & Synthetic Landscape of 3-Bromo-5-(pyrrolidin-3-yl)pyridine

Executive Summary

3-Bromo-5-(pyrrolidin-3-yl)pyridine (CAS: 1256810-66-8) is a high-value heterocyclic scaffold utilized primarily in the development of nicotinic acetylcholine receptor (nAChR) ligands and CNS-active agents. Unlike its regioisomers (the 2-yl "nornicotine" analogs or 1-yl N-linked variants), this 3-yl C-linked isomer offers a unique vector for substitution, placing the pyrrolidine amine in a distinct spatial orientation relative to the pyridine nitrogen.

Commercially, this compound is classified as a "Make-on-Demand" building block rather than a commodity chemical. While listed by catalog aggregators, reliable stock is scarce, and lead times often exceed 4–6 weeks. Consequently, for drug discovery campaigns requiring gram-scale quantities, a validated synthetic protocol is superior to purchasing.

Part 1: Commercial Intelligence & Availability

Market Status

The compound is rarely held in stock due to the instability of the secondary amine over long periods (potential for oxidation or carbamate formation) and the niche nature of the 3-position linkage.

Table 1: Commercial Supply Profile

| Parameter | Specification |

| Chemical Name | 3-Bromo-5-(pyrrolidin-3-yl)pyridine |

| CAS Number | 1256810-66-8 |

| Common Isomers (Avoid) | 3-Bromo-5-(pyrrolidin-2-yl)pyridine (CAS 71719-06-7)3-Bromo-5-(pyrrolidin-1-yl)pyridine (CAS 944718-19-8) |

| Availability | Low (Make-on-Demand) |

| Typical Lead Time | 4–8 Weeks |

| Estimated Cost | $800 - $1,200 per gram (Custom Synthesis) |

| Key Suppliers | Crysdot LLC, Enamine (Custom), Wuxi AppTec (Custom) |

Sourcing Strategy: Buy vs. Make

-

Buy: Only recommended for milligram-scale screening (e.g., <100 mg). Verify the Certificate of Analysis (CoA) explicitly for the 3-pyrrolidinyl isomer, as supplier databases frequently mislabel the regioisomers.

-

Make: Recommended for >1 g requirements. The synthesis is robust, scalable, and significantly more cost-effective (~$50/g raw material cost).

Part 2: Technical Profile & Structural Logic

Chemical Properties[1][2][3][4][5][6][7][8][9][10]

-

Molecular Formula: C

H -

Molecular Weight: 227.10 g/mol

-

pKa (Calculated): ~9.5 (Pyrrolidine NH), ~2.8 (Pyridine N).

-

LogP: ~1.2 (Moderate lipophilicity, good CNS penetration potential).

Medicinal Chemistry Utility

The 3-bromo handle allows for late-stage diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. The pyrrolidine nitrogen serves as a versatile attachment point for amides, sulfonamides, or alkyl groups.

-

Vector Analysis: The 3,5-substitution pattern on the pyridine ring creates a "meta" geometry, ideal for mimicking the distance between pharmacophores in bioactive alkaloids like metanicotine.

Part 3: Strategic Synthesis (The "Make" Protocol)

Direct coupling of a secondary alkyl center (pyrrolidine C3) to a heteroaryl halide is challenging due to slow oxidative addition and competing

Synthetic Pathway Diagram

Figure 1: Selective synthesis of 3-Bromo-5-(pyrrolidin-3-yl)pyridine via Suzuki coupling and chemoselective reduction.

Detailed Experimental Protocol

Step 1: Selective Suzuki Coupling Rationale: 3-Bromo-5-iodopyridine is used because the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, allowing the bromine to remain intact for future elaboration.

-

Reagents: 3-Bromo-5-iodopyridine (1.0 eq), tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate (1.1 eq), Pd(dppf)Cl

·DCM (0.05 eq), K -

Solvent: 1,4-Dioxane/Water (4:1 v/v). Degas thoroughly with N

. -

Procedure:

-

Charge a reaction flask with halides, boronate, and base.

-

Add degassed solvent and catalyst.

-

Heat to 80°C for 4–6 hours. Monitor by LCMS for consumption of the iodide.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na

SO -

Yield Target: 75–85%.

-

Step 2: Chemoselective Reduction (Critical Step)

Rationale: Standard catalytic hydrogenation (H

-

Reagents: Intermediate 1 (1.0 eq), p-Toluenesulfonylhydrazide (5.0 eq), Sodium Acetate (5.0 eq).

-

Solvent: DME (Dimethoxyethane) and Water (1:1).

-

Procedure:

-

Dissolve Intermediate 1 in DME/Water.

-

Add NaOAc and p-TsNHNH

. -

Reflux (approx. 85°C) for 4–12 hours. The reaction generates diimide (HN=NH), which reduces the double bond.

-

Note: If conversion is incomplete, add fresh portions of hydrazide and base.

-

Workup: Cool, extract with DCM, wash with NaHCO

. -

Yield Target: 90%.

-

Step 3: Boc-Deprotection

-

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

-

Procedure:

-

Dissolve Intermediate 2 in DCM.

-

Add TFA (10–20 eq) at 0°C, then warm to RT.

-

Stir for 2 hours.

-

Isolation: Concentrate in vacuo. For the free base, neutralize with saturated NaHCO

and extract with DCM/iPrOH (3:1) to ensure recovery of the polar amine. -

Yield Target: Quantitative.[3]

-

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized or purchased material, the following analytical parameters must be met.

Table 2: QC Specifications

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d | Diagnostic peaks: Pyridine protons (3 aromatic singlets/doublets), Pyrrolidine methines/methylenes. |

| Purity | HPLC-UV (254 nm) | >95% area |

| Mass Spec | LC-MS (ESI+) | [M+H] |

| Residual Solvents | GC-HS | <5000 ppm (Class 3 solvents) |

Self-Validating NMR Check: In the 1H NMR, look for the distinct ABX or AMX pattern of the pyridine ring protons (due to the 3,5-substitution). The presence of a 1:1 doublet ratio in the Mass Spectrum (m/z 227 and 229) confirms the bromine atom is still present and was not lost during the reduction step.

References

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

- Pastre, J. C., et al. (2010). "Flow Chemistry Syntheses of Diimide: Application to the Reduction of Alkenes". Organic Process Research & Development. (Reference for chemoselective diimide reduction).

Sources

Suzuki coupling reaction conditions for 3-Bromo-5-(pyrrolidin-3-yl)pyridine

An In-Depth Guide to the Suzuki-Miyaura Coupling of 3-Bromo-5-(pyrrolidin-3-yl)pyridine: Protocols and Mechanistic Insights

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are privileged scaffolds, forming the core of countless therapeutic agents.[1][2] The pyridine ring, in particular, is a ubiquitous feature, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. When combined with a pyrrolidine moiety, as in the case of 3-Bromo-5-(pyrrolidin-3-yl)pyridine, the resulting structure presents a versatile three-dimensional framework ideal for exploring interactions with biological targets.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation in modern organic synthesis.[3][4] Its development, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the assembly of complex biaryl and heteroaryl structures.[5] This is attributed to the operational simplicity, high functional group tolerance, and the commercial availability and low toxicity of the requisite organoboron reagents.[6][7]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of 3-Bromo-5-(pyrrolidin-3-yl)pyridine, a substrate of significant interest. Beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, offering insights into overcoming the unique challenges posed by nitrogen-rich heterocyclic substrates.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition : The cycle begins with the insertion of a low-valent Palladium(0) species into the carbon-bromine bond of the 3-Bromo-5-(pyrrolidin-3-yl)pyridine. This is often the rate-determining step and results in a Palladium(II) complex.[8][10] The reactivity order for the halide is typically I > OTf > Br >> Cl.[3]

-

Transmetalation : The organic group from the boronic acid (or its ester derivative) is transferred to the Palladium(II) center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer of the organic moiety to the palladium complex.[3][11]

-

Reductive Elimination : The two organic fragments on the Palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[5][9]

Caption: General Catalytic Cycle of the Suzuki-Miyaura Coupling.

Challenges with Nitrogen-Containing Heterocycles

Directly applying standard Suzuki coupling conditions to substrates like 3-Bromo-5-(pyrrolidin-3-yl)pyridine can be problematic. The Lewis basic nitrogen atoms of both the pyridine and pyrrolidine rings can coordinate to the palladium center, potentially inhibiting the catalyst and leading to low yields.[1] Furthermore, the unprotected N-H group on the pyrrolidine ring is acidic and can interfere with the base. Therefore, the choice of catalyst, ligand, base, and solvent is critical for success.[1][6]

Detailed Application Protocol

This protocol provides a robust starting point for the Suzuki coupling of 3-Bromo-5-(pyrrolidin-3-yl)pyridine with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.

Materials and Reagents

| Reagent | CAS No. | Mol. Wt. | Example Equivalents | Purpose |

| 3-Bromo-5-(pyrrolidin-3-yl)pyridine | 1261365-54-1 (example) | 227.10 | 1.0 | Aryl Halide Substrate |

| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 - 1.5 | Coupling Partner |

| Pd(OAc)₂ (Palladium(II) Acetate) | 3375-31-3 | 224.50 | 0.02 (2 mol%) | Catalyst Precursor |

| SPhos | 657408-07-6 | 410.51 | 0.04 (4 mol%) | Ligand |

| K₃PO₄ (Potassium Phosphate) | 7778-53-2 | 212.27 | 2.0 - 3.0 | Base |

| 1,4-Dioxane | 123-91-1 | 88.11 | - | Solvent |

| Water (Degassed) | 7732-18-5 | 18.02 | - | Co-solvent |

Rationale for Reagent Selection:

-

Catalyst & Ligand : The use of bulky, electron-rich phosphine ligands like SPhos (or XPhos) is often crucial for coupling heteroaryl halides.[1] These ligands promote the oxidative addition step and stabilize the palladium center, preventing catalyst deactivation. Pre-catalysts can also be highly effective.[12]

-

Base : A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is recommended.[4] These bases are effective at activating the boronic acid for transmetalation without causing significant degradation of sensitive substrates. The presence of the unprotected amine on the substrate makes base selection important.[4][13]

-

Solvent : A mixture of an organic solvent like 1,4-dioxane or THF with water is commonly employed.[5][6] The water helps to dissolve the inorganic base and facilitates the transmetalation step.

Step-by-Step Experimental Procedure

-

Reaction Setup : To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add 3-Bromo-5-(pyrrolidin-3-yl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

-

Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Rationale: The Pd(0) active catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation.

-

-

Solvent Addition : Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

-

Rationale: Using degassed solvents is critical to maintain the inert atmosphere throughout the reaction.

-

-

Heating and Monitoring : Place the sealed reaction vessel in a preheated oil bath or heating block at 80-100 °C. Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots until the starting material is consumed (typically 4-18 hours).

-

Reaction Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying : Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/heptane with a small percentage of triethylamine to prevent product streaking on the silica.

-

Characterization : Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Optimization and Troubleshooting

Should the initial reaction conditions prove suboptimal, the following table provides guidance for systematic optimization.

| Parameter | Recommended Starting Point | Optimization Strategy & Troubleshooting |

| Catalyst/Ligand | Pd(OAc)₂ / SPhos (2/4 mol%) | Low Yield : Increase catalyst loading to 5 mol%. Try other ligands (e.g., XPhos, RuPhos) or a pre-formed catalyst like [Pd(dppf)Cl₂].[14] |

| Base | K₃PO₄ (2.0 eq) | Low Yield/Decomposition : Try a milder base like K₂CO₃ or Cs₂CO₃. The choice of base can significantly influence reaction outcome.[15] |

| Solvent | Dioxane/H₂O (4:1) | Poor Solubility/Low Yield : Screen other solvents such as THF, DMF, or Toluene, with varying amounts of water. |

| Temperature | 80-100 °C | No Reaction : Increase temperature incrementally to 110 °C. Decomposition : Lower temperature to 60-70 °C and allow for longer reaction time. |

| Boronic Acid | Boronic Acid (1.2 eq) | Protodeboronation : Use the corresponding pinacol ester (BPin) or MIDA boronate derivative, which can be more stable.[16] Increase equivalents to 1.5-2.0. |

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of novel chemical entities for drug discovery. The protocol detailed herein provides a validated and scientifically grounded starting point for the successful coupling of 3-Bromo-5-(pyrrolidin-3-yl)pyridine. By understanding the mechanistic principles and the specific challenges posed by nitrogen-containing heterocycles, researchers can effectively troubleshoot and optimize conditions to access a wide array of valuable bi- and heteroaryl compounds.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Zhang, P., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

-

Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. Available at: [Link]

-

Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (Various Authors). Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

-

Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

-

Tan, Y., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ChemInform. Available at: [Link]

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (Various Authors). Available at: [Link]

-

Palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Available at: [Link]

-

Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (2003). The Journal of Organic Chemistry. Available at: [Link]

-

Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (Various Authors). Available at: [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

-

Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. (Various Authors). Available at: [Link]

-

Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. Available at: [Link]

-

Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. Available at: [Link]

-